(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol
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Overview
Description
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is a heterocyclic compound that contains both pyrazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol typically involves the reaction of a suitable pyrazole derivative with a pyrimidine derivative under specific conditions. One common method involves the use of ethanol as a solvent and glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system such as chloroform:methanol (4.8:0.2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and monitoring the reaction.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for (1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol
- (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Uniqueness
(1H-Pyrazol-4-yl)(pyrimidin-5-yl)methanol is unique due to its combination of pyrazole and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-8(7-3-11-12-4-7)6-1-9-5-10-2-6/h1-5,8,13H,(H,11,12) |
InChI Key |
WHGCJMPEMYCQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C2=CN=CN=C2)O |
Origin of Product |
United States |
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